3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
Description
The compound 3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate features a cyclohexyl core modified with two key functional groups:
- A ureido linkage substituted with a 3,4-dimethoxybenzyl group.
- A carbamate ester bearing a 4-fluorophenyl moiety.
Although detailed physicochemical data (e.g., melting point, solubility) are unavailable in the literature, its structural design suggests applications in pharmacological or materials research .
Properties
IUPAC Name |
[3-[(3,4-dimethoxyphenyl)methylcarbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5/c1-30-20-11-6-15(12-21(20)31-2)14-25-22(28)26-18-4-3-5-19(13-18)32-23(29)27-17-9-7-16(24)8-10-17/h6-12,18-19H,3-5,13-14H2,1-2H3,(H,27,29)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYPDZNKCUALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(3,4-Dimethoxybenzyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a cyclohexyl group, a ureido linkage, and a carbamate functional group. Its molecular weight is approximately 410.5 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures show promise as antitumor agents. The incorporation of fluorine in drug design has been linked to increased metabolic stability and enhanced efficacy against cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially influencing metabolic pathways relevant to cancer progression and treatment.
Data Table: Biological Activities of Related Compounds
Case Studies
- Antitumor Efficacy : A study on related carbamate derivatives demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action was attributed to the inhibition of topoisomerase I, a crucial enzyme in DNA replication .
- Fluorine Drug Design : Research focusing on fluorinated compounds indicated that the presence of fluorine enhances drug-like properties such as solubility and metabolic stability. This approach is particularly relevant for developing anticancer drugs .
Research Findings
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the final product .
- Biological Assays : In vitro assays have been conducted to evaluate the biological activity of this compound against cancer cell lines. Results indicate potential for further development as an antitumor agent, although specific IC50 values are still being determined.
Comparison with Similar Compounds
Comparison with Structural Analogues
Molecular Structure and Substituent Variations
The target compound shares a cyclohexyl-carbamate scaffold with analogues but differs in substituent groups. Key comparisons include:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | 1351642-90-4 | C23H27FN2O5 | 430.5 | 3,4-Dimethoxybenzyl ureido |
| 3-(2-(3,4-Dimethoxyphenyl)acetamido) analogue | 1351642-90-4 | C23H27FN2O5 | 430.5 | 3,4-Dimethoxyphenyl acetamido |
| m-Tolyl ureido analogue | 1351630-76-6 | C21H24FN3O3 | 385.4 | m-Tolyl ureido |
Key Observations :
- The target compound and the acetamido analogue share identical molecular formulas but differ in the linkage (ureido vs. acetamido).
- The m-tolyl analogue replaces the 3,4-dimethoxybenzyl group with a simpler m-tolyl substituent, reducing molecular weight by ~45 g/mol and likely decreasing lipophilicity .
Physicochemical Properties (Inferred)
While experimental data (e.g., logP, solubility) are scarce, structural analysis allows inferences:
- Lipophilicity : The 3,4-dimethoxybenzyl group in the target compound increases lipophilicity compared to the m-tolyl analogue. This aligns with , where HPLC-derived log k values for similar carbamates correlate with aromatic substituent complexity .
- Hydrogen Bonding : The ureido group in the target compound may improve solubility in polar solvents relative to the acetamido analogue, though this depends on crystal packing and solvent interactions.
Critical Notes and Limitations
Data Gaps : Experimental data on solubility, stability, and bioactivity are absent, limiting mechanistic insights.
Synthesis Challenges : The dimethoxybenzyl group’s sensitivity may complicate large-scale synthesis compared to analogues with simpler substituents.
Therapeutic Potential: While structural features suggest drug-like properties, in vitro/in vivo studies are needed to validate pharmacological relevance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
